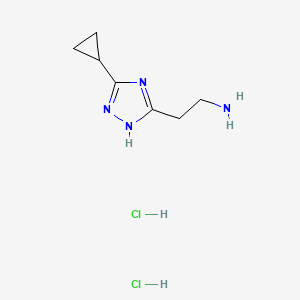

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride

Description

This compound features a 1,2,4-triazole core substituted with a cyclopropyl group at the 3-position, linked to an ethanamine moiety, and exists as a dihydrochloride salt. The cyclopropyl group confers steric and electronic uniqueness, enhancing its utility in medicinal chemistry as a building block for drug candidates .

Properties

IUPAC Name |

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJCMDMJZOTASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride typically involves the reaction of cyclopropylamine with 1H-1,2,4-triazole-5-carboxylic acid, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Triazole derivatives, including 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine, have been investigated for their antimicrobial properties. Studies have shown that such compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Neuropharmacological Research : The compound has been evaluated for its neurotropic activity. In vitro studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders . Molecular docking studies suggest that it binds effectively to serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Agricultural Chemistry

Fungicidal Properties : Research indicates that triazole compounds can act as fungicides. The unique structure of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine allows it to inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes . This property is essential for developing agricultural fungicides that are both effective and environmentally friendly.

Material Science

Polymer Chemistry : The compound's ability to form stable complexes with metals has been explored in material science. It can be utilized in creating polymers with enhanced thermal and mechanical properties, which are valuable in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial effectiveness of various triazole derivatives against resistant bacterial strains. The results indicated that 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of the compound on anxiety-like behaviors in animal models. The compound demonstrated significant anxiolytic effects at specific dosages, indicating its potential utility in treating anxiety disorders. The binding affinity to serotonin receptors was confirmed through molecular docking simulations .

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Triazole Ring

Cyclopropyl vs. Methyl Substituents

- 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride (C₅H₁₀ClN₄, MW: 174.6 g/mol):

The shorter methanamine chain reduces steric bulk, which may enhance binding to flat enzymatic pockets .

Aromatic vs. Aliphatic Substituents

Chain Length and Functional Group Modifications

Salt Form and Solubility

- Dihydrochloride Salts :

Compounds like 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine dihydrochloride hydrate (C₅H₁₄Cl₂N₄OS, MW: 249.16 g/mol) exhibit higher aqueous solubility due to protonation of amine groups, facilitating formulation in injectable drugs . - Monohydrochloride or Free Base Forms: For example, 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride (1:1 ratio) has reduced solubility compared to dihydrochloride analogs, impacting bioavailability .

Key Structural and Functional Comparisons (Table)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with cyclopropane-containing precursors and triazole ring formation. Key intermediates include hydrazide derivatives (e.g., 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl derivatives) and alkylation products. Cyclization reactions under controlled pH and temperature are critical for triazole ring closure . Post-synthesis, the dihydrochloride salt is formed via acidification, enhancing solubility for biological testing .

Q. How is the structural integrity of this compound verified in academic research?

- Methodological Answer : X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy are standard. For example, -NMR confirms the presence of the cyclopropyl group (δ ~1.0–1.5 ppm) and ethylamine chain (δ ~2.8–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (225.12 g/mol for the free base; 298.05 g/mol as dihydrochloride) .

Q. What are the primary biochemical applications of this compound in research?

- Methodological Answer : Its triazole core and cyclopropyl substituent make it a candidate for enzyme inhibition studies (e.g., cytochrome P450) or receptor modulation. Researchers often use it in competitive binding assays to map active sites, leveraging its amine group for covalent conjugation with fluorescent probes .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer : Reaction parameters (e.g., solvent polarity, temperature gradients) must be systematically tested. For instance, using DMF as a solvent at 60–80°C improves cyclopropane-triazole coupling efficiency. TLC monitoring (silica gel, ethyl acetate/hexane) identifies byproducts early, enabling purification via column chromatography . Computational tools (e.g., DFT calculations) predict intermediate stability to guide route optimization .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected splitting patterns) may arise from tautomerism in the triazole ring. Using dynamic NMR experiments at variable temperatures or refining X-ray data with SHELXL (incorporating TWIN commands for twinned crystals) clarifies structural ambiguities .

Q. How does the dihydrochloride salt form influence solubility and bioavailability in pharmacological assays?

- Methodological Answer : The salt form increases aqueous solubility (critical for in vitro assays) but may reduce membrane permeability. Researchers compare free base and salt forms using parallel artificial membrane permeability assays (PAMPA). Adjusting buffer pH (e.g., phosphate-buffered saline at pH 7.4) mimics physiological conditions to assess ionization effects .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets. For example, substituting the cyclopropyl group with bulkier moieties (e.g., adamantane) is simulated to predict steric hindrance impacts on binding affinity. QSAR models correlate substituent electronic parameters (Hammett constants) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.